molecular formula C25H23N5O4 B2426678 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate CAS No. 403731-98-6

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Cat. No.: B2426678
CAS No.: 403731-98-6
M. Wt: 457.49
InChI Key: OFHPOESNWYHMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound known for its unique structure and potential applications across various scientific fields. This compound is characterized by a morpholine-4-carboxylate group attached to a pyrano[2,3-c]pyrazole core, a feature which imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate involves several steps, each requiring precise conditions to ensure the desired product is obtained with high yield and purity.

  • Formation of Pyrano[2,3-c]pyrazole Core: This typically starts with a multi-component reaction involving ethyl acetoacetate, hydrazine hydrate, and an appropriate aldehyde (e.g., p-tolualdehyde). The reaction proceeds under reflux conditions in ethanol, resulting in the formation of the pyrazole ring.

  • Subsequent Functionalization: The formed pyrazole is then subjected to further functionalization. This involves the introduction of the morpholine-4-carboxylate group through nucleophilic substitution reactions. The reaction typically employs bases like potassium carbonate and solvents such as dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process might be optimized by employing continuous flow reactors to control reaction parameters more precisely and improve safety and scalability. Solvent recovery systems and catalyst recycling can be incorporated to make the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under acidic or basic conditions.

  • Reduction: Reduction reactions typically involve the cyano group, converting it into primary amines under hydrogenation conditions using palladium on carbon (Pd/C) catalysts.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Hydrogen gas (H2), lithium aluminium hydride (LiAlH4)

  • Substitution: Halides (e.g., bromine), amines (e.g., aniline), bases (e.g., sodium hydroxide)

Major Products

Oxidation typically yields nitroso or nitro derivatives, while reduction results in primary or secondary amines. Substitution reactions lead to a variety of functionalized derivatives, broadening the compound’s applicability.

Scientific Research Applications

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate has several scientific research applications:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

  • Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in the synthesis of advanced materials and as a precursor in the manufacture of pharmaceuticals.

Comparison with Similar Compounds

Compared to other compounds with a similar pyrano[2,3-c]pyrazole core:

  • Unique Functionalization: The morpholine-4-carboxylate group adds unique chemical and biological properties that are not found in similar compounds.

  • Versatility: Its diverse reactivity makes it more versatile in synthetic applications.

List of Similar Compounds

  • 2-(6-Amino-5-cyano-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate

  • 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate

Properties

CAS No.

403731-98-6

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)

InChI Key

OFHPOESNWYHMFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.